Cas no 648438-07-7 (Acetic acid,[2-methyl-4-[[4'-(trifluoromethyl)[1,1'-biphenyl]-3-yl]methoxy]phenoxy]-)

Acetic acid,[2-methyl-4-[[4'-(trifluoromethyl)[1,1'-biphenyl]-3-yl]methoxy]phenoxy]- structure
648438-07-7 structure
Product Name:Acetic acid,[2-methyl-4-[[4'-(trifluoromethyl)[1,1'-biphenyl]-3-yl]methoxy]phenoxy]-
CAS No:648438-07-7
MF:C23H19F3O4
MW:416.389777421951
CID:414422
Update Time:2024-01-29

Acetic acid,[2-methyl-4-[[4'-(trifluoromethyl)[1,1'-biphenyl]-3-yl]methoxy]phenoxy]- Chemical and Physical Properties

Names and Identifiers

    • Acetic acid,[2-methyl-4-[[4'-(trifluoromethyl)[1,1'-biphenyl]-3-yl]methoxy]phenoxy]-
    • Acetic acid, 2-[2-methyl-4-[[4'-(trifluoromethyl)[1,1'-biphenyl]-3-yl]methoxy]phenoxy]-
    • Inchi: 1S/C23H19F3O4/c1-15-11-20(9-10-21(15)30-14-22(27)28)29-13-16-3-2-4-18(12-16)17-5-7-19(8-6-17)23(24,25)26/h2-12H,13-14H2,1H3,(H,27,28)
    • InChI Key: QEMUZHFVFLELEF-UHFFFAOYSA-N
    • SMILES: C(O)(=O)COC1=CC=C(OCC2C=CC=C(C3=CC=C(C(F)(F)F)C=C3)C=2)C=C1C

Experimental Properties

  • Density: 1.283±0.06 g/cm3(Predicted)
  • Boiling Point: 534.7±45.0 °C(Predicted)
  • pka: 3.27±0.10(Predicted)
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